![molecular formula C52H32O B14116585 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and efficient electron-transporting properties, making it a valuable material for various optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan typically involves the coupling of anthracene and dibenzofuran moieties. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzofuran derivative with a phenylanthracene boronic acid under specific conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan has several scientific research applications, including:
Organic Electronics: It is widely used in the development of OLEDs due to its excellent electron-transporting properties and thermal stability.
Material Science: The compound is studied for its potential use in other optoelectronic devices, such as organic photovoltaics and field-effect transistors.
Chemical Sensors: Its unique electronic properties make it a candidate for use in chemical sensors and other analytical devices.
Mechanism of Action
The mechanism by which 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan exerts its effects is primarily related to its electron-transporting properties. The compound facilitates the movement of electrons through its structure, which is crucial for the functioning of OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which play a key role in determining the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b.d]furan (m-PPDF)
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan (p-PPDF)
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan
Uniqueness
2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan stands out due to its balanced hole and electron-transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its thermal stability and suitable HOMO and LUMO levels make it a superior choice compared to other similar compounds .
Properties
Molecular Formula |
C52H32O |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2,8-bis(10-phenylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C52H32O/c1-3-15-33(16-4-1)49-37-19-7-11-23-41(37)51(42-24-12-8-20-38(42)49)35-27-29-47-45(31-35)46-32-36(28-30-48(46)53-47)52-43-25-13-9-21-39(43)50(34-17-5-2-6-18-34)40-22-10-14-26-44(40)52/h1-32H |
InChI Key |
WQWCSQJVTJQLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=C6C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


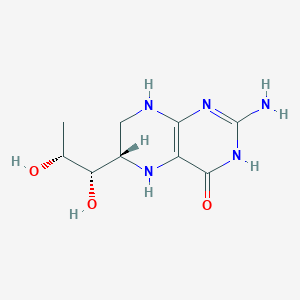
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
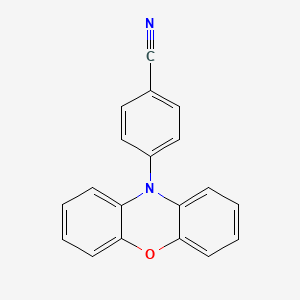
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
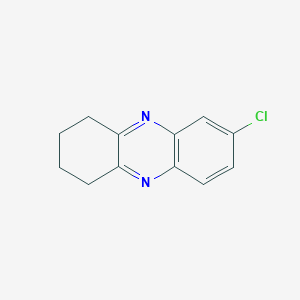
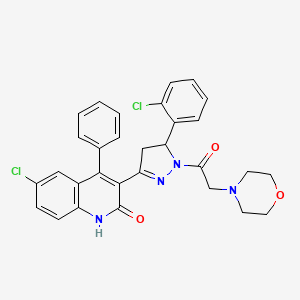
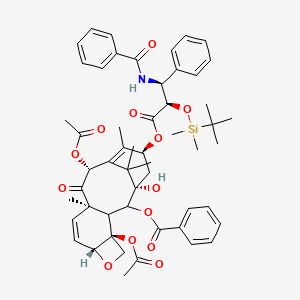
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
